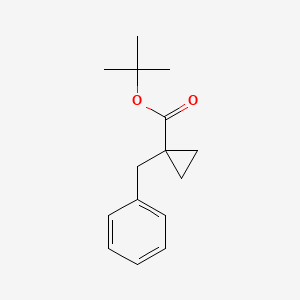
t-butyl 1-benzylcyclopropanecarboxylate
Overview
Description
t-butyl 1-benzylcyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring attached to a benzyl group and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: t-butyl 1-benzylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-benzyl-cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient synthesis with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: t-butyl 1-benzylcyclopropanecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The ester group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form acid chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Ni, H₂/Rh
Substitution: SOCl₂
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides
Scientific Research Applications
t-butyl 1-benzylcyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of t-butyl 1-benzylcyclopropanecarboxylate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further chemical reactions . The benzyl group provides stability and enhances the reactivity of the compound.
Comparison with Similar Compounds
- 1-Benzyl-cyclopropanecarboxylic acid methyl ester
- 1-Benzyl-cyclopropanecarboxylic acid ethyl ester
- 1-Benzyl-cyclopropanecarboxylic acid isopropyl ester
Uniqueness: t-butyl 1-benzylcyclopropanecarboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the stability of the compound compared to its methyl, ethyl, and isopropyl counterparts . This makes it particularly useful in reactions where stability and selectivity are crucial.
Properties
CAS No. |
108546-99-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
tert-butyl 1-benzylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H20O2/c1-14(2,3)17-13(16)15(9-10-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
UHSPQEYRELDWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

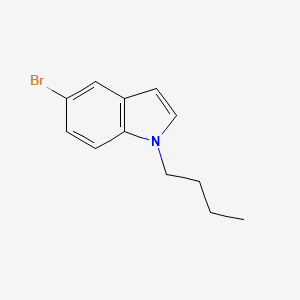

![5,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B8602148.png)
![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8602151.png)
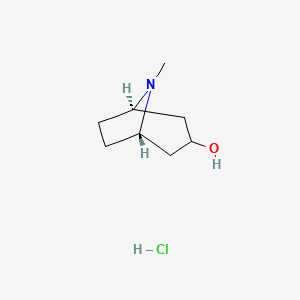
![2-[2-(4-Chloro-phenyl)-ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B8602169.png)
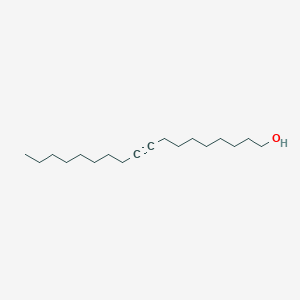

![5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B8602186.png)
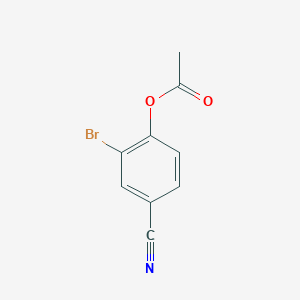
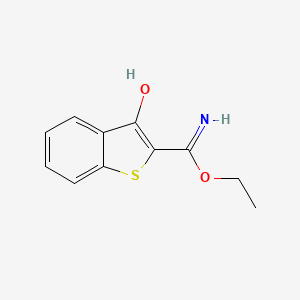
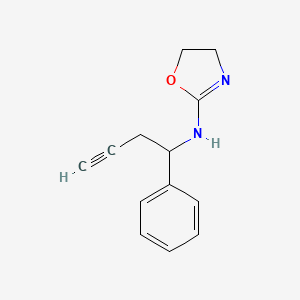

![Ethyl bromo[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B8602225.png)
